2,2,2-Trifluoroethoxyacetaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethoxy)acetaldehyde is an organic compound with the molecular formula C4H5F3O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
In industrial settings, the production of 2-(2,2,2-trifluoroethoxy)acetaldehyde often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. This method allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2,2,2-trifluoroethoxy)acetic acid.
Reduction: Reduction of the aldehyde group can yield 2-(2,2,2-trifluoroethoxy)ethanol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)acetic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biochemical probes and inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-trifluoroethoxy)acetaldehyde exerts its effects is primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenoxyacetaldehyde: An intermediate in the synthesis of N-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylsilodosin, used in the treatment of benign prostatic hypertrophy.
2,2,2-Trifluoroethanol: A related compound used as a solvent and in the synthesis of trifluoroethyl derivatives.
Uniqueness
2-(2,2,2-Trifluoroethoxy)acetaldehyde is unique due to its combination of a reactive aldehyde group and a trifluoroethoxy moiety. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C4H5F3O2 |
---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetaldehyde |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-9-2-1-8/h1H,2-3H2 |
InChI Key |
KOUIXWFSBUVCEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)OCC(F)(F)F |
Origin of Product |
United States |
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